molecular formula C6H4ClFN2O2 B1430236 2-Chloro-6-fluoro-4-nitroaniline CAS No. 350-20-9

2-Chloro-6-fluoro-4-nitroaniline

Cat. No. B1430236
CAS RN: 350-20-9
M. Wt: 190.56 g/mol
InChI Key: UHVFEBYNQPWONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-4-nitroaniline is a derivative of aniline bearing a chloride, a fluoride, and a nitro group at the 2-, 6-, and 4-positions, respectively . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .


Synthesis Analysis

The synthesis of 2-Chloro-6-fluoro-4-nitroaniline can be achieved through several solvent mixtures or by slow cooling of the melted sample . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .


Molecular Structure Analysis

The molecule crystallizes in the non-centrosymmetric space group P1 with specific lattice parameters . The structure of the previously known orthorhombic polymorph is columnar, whereas the triclinic one is quasi-isotropic .


Chemical Reactions Analysis

The amine group in 2-Chloro-6-fluoro-4-nitroaniline conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . The molecule also undergoes reactions involving aniline dioxygenase .

Safety and Hazards

2-Chloro-6-fluoro-4-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

properties

IUPAC Name

2-chloro-6-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVFEBYNQPWONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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